molecular formula C7H6BrF2NO B6229407 5-bromo-2-(2,2-difluoroethoxy)pyridine CAS No. 494771-64-1

5-bromo-2-(2,2-difluoroethoxy)pyridine

Cat. No.: B6229407
CAS No.: 494771-64-1
M. Wt: 238
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Description

5-Bromo-2-(2,2-difluoroethoxy)pyridine is an organic compound with the molecular formula C7H5BrF2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2,2-difluoroethoxy)pyridine typically involves the bromination of 2-(2,2-difluoroethoxy)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield pyridine N-oxides or reduced pyridine derivatives, respectively .

Scientific Research Applications

5-Bromo-2-(2,2-difluoroethoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the difluoroethoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

494771-64-1

Molecular Formula

C7H6BrF2NO

Molecular Weight

238

Purity

95

Origin of Product

United States

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